molecular formula C10H7F2NO B12814201 6-(Difluoromethoxy)isoquinoline

6-(Difluoromethoxy)isoquinoline

Cat. No.: B12814201
M. Wt: 195.16 g/mol
InChI Key: LILQBGIKSWWSPW-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)isoquinoline is a fluorinated isoquinoline derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 6-position of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom at the 2-position, widely studied for their biological and pharmacological properties. The introduction of electron-withdrawing groups like difluoromethoxy can significantly alter the compound’s electronic profile, solubility, and interaction with biological targets .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

6-(difluoromethoxy)isoquinoline

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-8-6-13-4-3-7(8)5-9/h1-6,10H

InChI Key

LILQBGIKSWWSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)isoquinoline can be achieved through several methods:

    Direct Introduction of Fluorine: This involves the direct fluorination of isoquinoline using fluorinating agents.

    Cyclization of Precursor Compounds: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation:

Industrial Production Methods: Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis. For example, the Ir(III) catalyzed C–H/N-O annulation of arylketoxime and internal alkyne without using an oxidant is one such method .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

6-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)isoquinoline involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as 11β-Hydroxydehydrogenase 1, which is involved in the transformation of cortisone to cortisol. This makes it a potential candidate for diabetes therapy . The compound’s fluorine atoms contribute to its unique bioactivities by affecting electrostatic and steric interactions within biological systems .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • 6-(Difluoromethoxy)isoquinoline (target compound): The difluoromethoxy group is electron-withdrawing due to the electronegativity of fluorine atoms.
  • 6-Ethylamino-isoquinoline (Compound 34): Substitution with an electron-donating ethylamino group enhanced antiproliferative activity against the LASCPC-01 cell line (IC₅₀ = 0.12 µM), comparable to the parent compound 23 (IC₅₀ = 0.10 µM) .
  • 6-Ethylene Glycol-isoquinoline (Compound 32): A polar electron-donating group improved solubility while maintaining activity (IC₅₀ = 0.11 µM) .

Steric Effects

  • Bulky substituents like pyrrolidin-3-yloxy (Compound 35, IC₅₀ = 0.89 µM) or Boc-protected analogs (Compound 36, IC₅₀ = 1.02 µM) drastically reduced activity, suggesting that the 6-position tolerates only small to moderate substituents .
  • The difluoromethoxy group, being less bulky than pyrrolidinyloxy, may strike a balance between electronic effects and steric hindrance.

Table 1: Antiproliferative Activity of 6-Substituted Isoquinolines

Compound 6-Substituent IC₅₀ (µM)
23 None (Parent compound) 0.10
32 Ethylene glycol 0.11
34 Ethylamino 0.12
35 Pyrrolidin-3-yloxy 0.89
36 Boc-pyrrolidin-3-yloxy 1.02

Data adapted from Table 4 in .

Comparison with Quinoline Analogs

Quinoline derivatives, which differ in nitrogen placement (1-position vs. 2-position in isoquinoline), provide additional insights:

  • 4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline: This quinoline analog shares the 6-difluoromethoxy group but includes a chloro and difluoromethyl group. The electron-withdrawing effects of these substituents may enhance metabolic stability compared to non-fluorinated analogs .

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